Acetonitrile oxide

nitrile oxide dimerization furoxan synthesis DFT kinetics

Researchers requiring predictable regioselectivity in isoxazoline synthesis often encounter inconsistent outcomes with bulky nitrile oxides. Acetonitrile oxide (CAS 7063-95-8) solves this with minimal methyl steric hindrance. • Complete regioselectivity with 7-oxabicyclo[2.2.1]hept-5-enes-unattainable with benzonitrile oxide or mesitonitrile oxide • Kinetically favorable dimerization to dimethylfuroxan via stepwise diradical mechanism; ideal model system for mechanistic studies • Validated alkylation reference standard (ε = 1.4×10⁴ M⁻¹cm⁻¹, λ = 519 nm with 4-(p-nitrobenzyl)pyridine) for nitrosation toxicology Supplied with documented purity; cold-chain shipping recommended due to inherent instability.

Molecular Formula C2H3NO
Molecular Weight 57.05 g/mol
Cat. No. B1215039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonitrile oxide
Synonymsacetonitrile oxide
Molecular FormulaC2H3NO
Molecular Weight57.05 g/mol
Structural Identifiers
SMILESCC#[N+][O-]
InChIInChI=1S/C2H3NO/c1-2-3-4/h1H3
InChIKeyPFCUZDIEKKTHCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetonitrile Oxide for Research and Synthesis: Core Chemical Identity and Procurement-Relevant Features


Acetonitrile oxide (CAS: 7063-95-8; molecular formula C₂H₃NO) is the prototypical aliphatic nitrile oxide, a class of 1,3-dipoles used for the [3+2] cycloaddition synthesis of isoxazolines and isoxazoles. Computational studies identify acetonitrile oxide as the most stable isomer among C₂H₃NO structures [1]. Its small size provides minimal steric hindrance in cycloaddition transition states, a characteristic that distinguishes it from bulkier aromatic nitrile oxides such as benzonitrile oxide in both reactivity and dimerization behavior.

Why Generic Substitution Fails: Critical Differentiation of Acetonitrile Oxide from Aromatic and Bulky Nitrile Oxides


Nitrile oxides are not interchangeable 1,3-dipoles. The identity of the substituent dictates stability, steric demand, electronic character, and dimerization kinetics. Acetonitrile oxide, bearing a methyl substituent, differs fundamentally from aromatic analogs such as benzonitrile oxide and sterically hindered variants. DFT studies at the B3LYP/6-31G* level demonstrate that aromatic nitrile oxides exhibit retarded dimerization relative to acetonitrile oxide due to interruption of conjugation between the nitrile oxide and aryl groups during C–C bond formation [1]. Substituting acetonitrile oxide with a benzonitrile oxide analog alters reaction outcomes in ways that cannot be compensated by adjusting stoichiometry alone, potentially leading to failed cycloadditions or unintended byproducts.

Quantitative Evidence Guide: Direct Comparative Performance Data for Acetonitrile Oxide


Dimerization Kinetics: Acetonitrile Oxide Dimerizes Faster Than Aromatic Analogs Due to Conjugation Differences

Density functional theory (B3LYP/6-31G*) calculations comparing acetonitrile oxide and para-chlorobenzonitrile oxide reveal a mechanistically significant difference: the dimerization of aromatic nitrile oxides is retarded because conjugation between the nitrile oxide and aryl group is interrupted during the C–C bond-forming step [1]. This effect is absent in acetonitrile oxide, making it the more kinetically labile dimerization substrate.

nitrile oxide dimerization furoxan synthesis DFT kinetics

Activation Energy for Cycloaddition with Benzonitrile Oxide: Direct Computational Comparison with Propyne and Propene

MP2/6-31G* calculations comparing the reaction of benzonitrile oxide with three dipolarophiles show that activation barriers decrease in the order of increasing reactivity: acetonitrile > propyne > propene [1]. The reaction of benzonitrile oxide with acetonitrile has the highest activation barrier among the three dipolarophiles, while with propyne it is intermediate, and with propene it is lowest.

cycloaddition activation energy nitrile oxide reactivity MP2/B3LYP comparison

Product Thermodynamic Stability Ranking: Propyne-Derived Product > Acetonitrile-Derived Product > Propene-Derived Product

All three cycloaddition reactions of benzonitrile oxide (with acetonitrile, propyne, and propene) are thermodynamically favored. The product stability decreases in the order propyne > acetonitrile > propene, a trend that reflects the degree of aromatic stabilization in each cycloadduct [1].

cycloaddition thermodynamics product stability aromatic stabilization

Lewis Acid Catalysis Mechanism Divergence: Acetonitrile Reacts via 'Normal Electron Demand' Pathway Distinct from Nitrile Oxide Coordination

Quantum chemical calculations (MP2 and B3LYP) of BF₃- or BH₃-mediated reactions reveal a critical mechanistic bifurcation. When Lewis acid coordinates to the nitrile oxide, the reaction proceeds via an 'inverse electron demand' pathway and is catalytic. When Lewis acid coordinates to the nitrile (e.g., acetonitrile), the reaction follows a 'normal electron demand' cycloaddition, stabilizes the transition state and product, and requires a stoichiometric amount of Lewis acid due to formation of a stable Lewis acid–product complex [1].

Lewis acid catalysis cycloaddition mechanism electron demand

Acetonitrile Oxide Polymerization Yields Stereoregular Heteromacrocycles via Nucleophile-Initiated Mechanism

Treatment of pure acetonitrile oxide monomer with pyridine or trimethylamine yields stereoregular unsaturated monocyclic polymers (dimer, hexamer, heptamer, octamer). One polymer structure was confirmed by crystallographic analysis [1]. This nucleophile-initiated polymerization pathway is not observed with aromatic nitrile oxides under comparable conditions.

nitrile oxide polymerization heteromacrocycles stereoregular polymers

Best Research and Industrial Application Scenarios for Acetonitrile Oxide


Synthesis of 3-Methylisoxazolines and Isoxazoles via [3+2] Cycloaddition

Acetonitrile oxide is the preferred 1,3-dipole for preparing 3-methyl-substituted isoxazoline and isoxazole heterocycles, which serve as core scaffolds in numerous bioactive molecules and agrochemicals. Its small methyl group introduces minimal steric hindrance in the transition state, enabling complete regioselectivity with substituted 7-oxabicyclo[2.2.1]hept-5-enes as documented experimentally [1]. This predictable regiochemical outcome is not achievable with bulkier nitrile oxides such as benzonitrile oxide or mesitonitrile oxide, which alter facial selectivity and can reverse regioselectivity.

Stereoregular Heteromacrocycle Synthesis via Nucleophile-Initiated Polymerization

Acetonitrile oxide undergoes nucleophile-initiated polymerization with pyridine or trimethylamine to yield stereoregular unsaturated monocyclic oligomers (dimer, hexamer, heptamer, octamer), one of which has been crystallographically characterized [1]. This behavior is unique among common nitrile oxides; aromatic nitrile oxides do not form analogous stereoregular macrocycles. Researchers synthesizing macrocyclic heterocycles or exploring nitrile oxide-derived polymers should select acetonitrile oxide over other nitrile oxides for this application.

Studies of Dimerization Mechanisms to Furoxans

The dimerization of acetonitrile oxide to dimethylfuroxan proceeds via a stepwise diradical mechanism with C–C bond formation as the rate-determining step. DFT calculations at the B3LYP/6-31G* level show that acetonitrile oxide dimerizes more readily than aromatic nitrile oxides because conjugation interruption does not impede C–C bond formation [1]. For mechanistic studies of nitrile oxide dimerization or for generating furoxans rapidly, acetonitrile oxide offers a kinetically favorable model system.

Alkylation Potential Studies in Toxicology and Mutagenicity Research

Acetonitrile oxide (ACNO) has been identified as the alkylating species responsible for DNA-damaging activity in sorbate–nitrite mixtures, forming a characterized adduct with 4-(p-nitrobenzyl)pyridine (ε = 1.4 × 10⁴ M⁻¹ cm⁻¹ at λ = 519 nm) [1]. This well-defined alkylation profile makes acetonitrile oxide a relevant reference standard for toxicological studies investigating nitrosation chemistry and food-additive interactions.

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